Ethyl 4-(2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C25H22N4O4S2 and its molecular weight is 506.6. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anti-Parkinson's Activity
Research has been conducted on the synthesis of novel compounds, including derivatives that are structurally related to Ethyl 4-(2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate, and their potential anti-Parkinson's activities. Thiazolidinone derivatives, obtained through a series of chemical reactions starting from ethyl (naphthalen-1-yl) acetate, showed significant anti-Parkinson's activity in the 6-OHDA lesioned rat model. This suggests a potential application of such compounds in developing treatments for Parkinson's disease (Gomathy et al., 2012).
Photochemical Studies
Another study focused on the photochemistry of 2-(1-naphthyl)ethyl benzoates, closely related to the compound . This research aimed to understand the intramolecular electron transfer mechanisms, providing insights into the compound's photochemical reactivity. Such studies are crucial for developing photoactive materials with potential applications in organic electronics or as fluorescent probes (Morley & Pincock, 2001).
Antibacterial and Antifungal Activities
Compounds structurally similar to this compound have been synthesized and evaluated for their antibacterial and antifungal activities. These studies highlight the potential of such compounds in developing new antimicrobial agents, addressing the ongoing need for novel therapeutics to combat resistant bacterial and fungal strains (Patel & Patel, 2017).
Protective Activities Against DNA Damage
Research has also explored the protective activities of naphthyl ether derivatives against DNA damage induced by the bleomycin-iron complex. Such studies are crucial for understanding the compound's potential in developing therapies or protective agents against oxidative stress and related cellular damage, which is a significant concern in various diseases and during chemotherapy (Abdel-Wahab, El-ahl, & Badria, 2009).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound . The interaction of the compound with its targets would result in changes at the molecular level, potentially altering the function of the target proteins or enzymes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . .
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(2-naphthalen-1-ylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4S2/c1-2-33-23(32)17-10-12-19(13-11-17)26-22(31)15-34-25-29-28-24(35-25)27-21(30)14-18-8-5-7-16-6-3-4-9-20(16)18/h3-13H,2,14-15H2,1H3,(H,26,31)(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYARCVURANJJJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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